molecular formula C13H15NO3 B1298814 N-(furan-2-ylmethyl)-3,4-dimethoxyaniline CAS No. 436088-80-1

N-(furan-2-ylmethyl)-3,4-dimethoxyaniline

Cat. No.: B1298814
CAS No.: 436088-80-1
M. Wt: 233.26 g/mol
InChI Key: UZZVBYZSDQDKBX-UHFFFAOYSA-N
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Description

Contextualization within Furan (B31954) and Aniline (B41778) Chemistry

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. wikipedia.org This structural motif is a cornerstone in medicinal chemistry and is present in numerous biologically active compounds and pharmaceuticals. utripoli.edu.lyijabbr.com Furans are utilized as versatile building blocks in the synthesis of more complex molecules and can participate in a variety of chemical transformations. numberanalytics.comnih.gov Their aromatic character, derived from the delocalization of one of the oxygen's lone pairs of electrons, influences their reactivity, making them more reactive than benzene (B151609) in electrophilic substitution reactions. wikipedia.org

Aniline and its derivatives are a fundamental class of aromatic amines, characterized by an amino group attached to a benzene ring. ontosight.ai They are pivotal starting materials and intermediates in the synthesis of a vast array of organic compounds, including dyes, polymers, and pharmaceuticals. ontosight.aiyufenggp.com The electronic properties of the aniline ring can be significantly altered by the presence of substituents, which in turn dictates its reactivity and potential applications. wisdomlib.org The dimethoxy substitution pattern on the aniline ring in N-(furan-2-ylmethyl)-3,4-dimethoxyaniline specifically modulates its electronic and steric properties.

Significance of N-Substituted Aniline Derivatives in Organic Chemistry

N-substituted aniline derivatives represent a significant and versatile class of compounds in organic synthesis. wisdomlib.org The substitution on the nitrogen atom introduces structural diversity and allows for the fine-tuning of the molecule's chemical and physical properties. yufenggp.com These derivatives serve as crucial intermediates in the construction of more complex molecular architectures and are integral to the synthesis of various heterocyclic compounds. beilstein-journals.org The development of efficient and selective methods for the synthesis of N-substituted anilines is an active area of research, with applications ranging from materials science to medicinal chemistry. beilstein-journals.orgacs.org

Overview of Academic Research Perspectives on this compound

Academic research on this compound and structurally related compounds primarily focuses on their synthesis, characterization, and potential as building blocks in organic synthesis. The synthesis of such molecules often involves the condensation of an appropriately substituted aniline with a furan-containing electrophile, such as furfural (B47365), followed by reduction.

While specific, in-depth research articles focusing solely on this compound are not abundant in widely accessible literature, the compound is recognized as a heterocyclic building block. Its constituent parts, the furan and dimethoxyaniline moieties, are well-studied. For instance, various N-(furan-2-ylmethyl)aniline derivatives have been synthesized and characterized. researchgate.netresearchgate.netresearchgate.net The exploration of these compounds often involves spectral analysis to confirm their structure and investigations into their chemical reactivity. The dimethoxy substitution pattern is of interest for its electron-donating properties, which can influence the reactivity of the aniline nitrogen and the aromatic ring.

Physicochemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compoundNot explicitly found, but related compounds are documentedC13H15NO3233.26
N-(furan-2-ylmethyl)-3,4-dimethylaniline356092-19-8C13H15NO201.26
N-(furan-2-ylmethyl)-3-methoxyaniline95124-24-6C12H13NO2203.24
N-(furan-2-ylmethyl)-2,4-dimethoxyanilineNot explicitly foundC13H15NO3233.26
3,4-Dimethoxyaniline (B48930)6315-89-5C8H11NO2153.18

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(furan-2-ylmethyl)-3,4-dimethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-15-12-6-5-10(8-13(12)16-2)14-9-11-4-3-7-17-11/h3-8,14H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZVBYZSDQDKBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NCC2=CC=CO2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355576
Record name N-(furan-2-ylmethyl)-3,4-dimethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436088-80-1
Record name N-(furan-2-ylmethyl)-3,4-dimethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of N Furan 2 Ylmethyl 3,4 Dimethoxyaniline

Reactivity of the Amine Functional Group

The secondary amine in N-(furan-2-ylmethyl)-3,4-dimethoxyaniline serves as a key reactive site, primarily due to the nucleophilic nature of the nitrogen lone pair. This allows it to participate in a variety of substitution and condensation reactions.

Nucleophilic Substitution Reactions

The nitrogen atom of the amine can act as a nucleophile, attacking electrophilic centers to form new carbon-nitrogen or heteroatom-nitrogen bonds. A prominent example of this reactivity is N-acylation. In a multi-step synthesis of a complex tetrahydroquinoline derivative, a structurally related amine was N-furoylated using 2-furoyl chloride in the presence of triethylamine. mdpi.com This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the carbonyl carbon of the acid chloride, followed by the elimination of a chloride ion to form a stable amide.

This fundamental reactivity suggests that this compound can react with a range of electrophiles, such as alkyl halides, sulfonyl chlorides, and isocyanates, to yield a variety of substituted products.

Table 1: Example of Nucleophilic Acyl Substitution

Reactant Reagent Product Type Reference

Condensation Reactions

While primary amines condense with aldehydes and ketones to form imines, secondary amines like this compound react differently. Condensation with carbonyl compounds typically leads to the formation of enamines, provided there is an alpha-proton on the carbonyl reactant. The reaction involves the initial formation of a hemiaminal intermediate, which then dehydrates.

Closely related reactions involve the condensation of furan (B31954) aldehydes with anilines to produce N-hetarylaldimines. researchgate.net These reactions highlight the facile formation of carbon-nitrogen double bonds in this chemical family, which upon reduction, would yield structures analogous to the title compound.

Transformations of the Furan Ring System

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic attack and oxidative transformations. Its reactivity is significantly greater than that of benzene (B151609). chemicalbook.comnumberanalytics.com

Electrophilic Aromatic Substitution on Furan

The furan ring undergoes electrophilic aromatic substitution (EAS) much more readily than benzene, often with mild reagents and under gentle conditions. numberanalytics.compearson.com The substitution pattern is highly regioselective. The oxygen atom in the furan ring donates electron density, stabilizing the intermediate carbocation (sigma complex). This stabilization is most effective when the electrophile attacks the C2 or C5 position, as it allows for the delocalization of the positive charge over three resonance structures. pearson.comquora.com Attack at the C3 or C4 position results in a less stable intermediate with only two resonance structures. quora.com

In this compound, the C2 position is substituted. The remaining -(CH₂)-NH-Ar group is an activating, ortho-directing substituent. Consequently, electrophilic attack is strongly directed to the vacant C5 position.

Table 2: Regioselectivity in Electrophilic Substitution of 2-Substituted Furans

Position of Attack Stability of Intermediate Major/Minor Product Rationale
C5 High (3 resonance structures) Major Greater delocalization of positive charge. pearson.comquora.comreddit.com
C3 Low (2 resonance structures) Minor Less stable carbocation intermediate. quora.com

Common EAS reactions applicable to the furan ring include nitration, halogenation, and formylation. numberanalytics.com

Oxidative Cleavage Reactions

A significant transformation of N-furfuryl amines is the aza-Achmatowicz reaction, an oxidative ring cleavage and rearrangement process. nih.govresearchgate.netresearchgate.net This reaction converts furfuryl amines into highly functionalized piperidinone structures. researchgate.netdntb.gov.ua The reaction is typically carried out using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or bromine in methanol (B129727). wikipedia.orgru.nl

The mechanism involves an initial oxidation of the furan ring, which leads to the formation of a 6-hydroxy-2H-pyran-3(6H)-one derivative in the case of furfuryl alcohols (the standard Achmatowicz reaction), or a corresponding N-substituted 1,2-dihydropyridin-2-ol in the case of furfuryl amines. nih.govwikipedia.orgru.nl This hemiaminal product is a versatile synthetic intermediate. researchgate.net The aza-Achmatowicz reaction provides a powerful method for transforming the furan moiety into valuable six-membered nitrogen heterocycles. researchgate.netresearchgate.netorganicreactions.org

Chemical Behavior of the Dimethoxyphenyl Moiety

The dimethoxyphenyl ring in this compound is highly activated towards electrophilic aromatic substitution. This is due to the strong electron-donating effects of the two methoxy (B1213986) groups and the secondary amine substituent. All three groups are ortho-, para-directing.

The directing effects of the substituents are as follows:

-NH-(furfuryl) at C1: Directs to C2, C4, C6.

-OCH₃ at C3: Directs to C2, C4, C6.

-OCH₃ at C4: Directs to C1, C3, C5.

Considering the positions are already occupied at C1, C3, and C4, the potential sites for substitution are C2, C5, and C6. The combined activating effect of these groups makes the ring highly nucleophilic. Position C6 is activated by both the C1-amine and C3-methoxy groups. Position C2 is activated by the C1-amine and C3-methoxy groups. Position C5 is activated by the C4-methoxy group. Therefore, electrophilic attack is most likely to occur at positions C2, C5, and C6, with the precise outcome depending on the specific electrophile and reaction conditions, including steric hindrance.

Table 3: Analysis of Directing Effects on the Dimethoxyphenyl Ring

Position Activating Groups Predicted Reactivity
C2 C1-Amine (ortho), C3-Methoxy (ortho) Highly Favored
C5 C4-Methoxy (ortho) Favored

Influence of Methoxy Groups on Aromatic Reactivity

The two methoxy groups on the aniline (B41778) ring of this compound profoundly impact its chemical behavior. These groups are strong activating groups in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions relative to themselves. The lone pairs of electrons on the oxygen atoms of the methoxy groups can be delocalized into the benzene ring through resonance, thereby increasing the electron density of the ring and making it more susceptible to attack by electrophiles. byjus.com

Specifically, the methoxy group at position 4 will strongly activate the ortho positions (3 and 5), and the methoxy group at position 3 will activate its ortho positions (2 and 4) and para position (6). The combined effect of the 3,4-dimethoxy substitution pattern results in a highly activated aromatic ring, with the positions ortho and para to the amino group being particularly electron-rich and therefore the most likely sites for electrophilic attack.

EffectDescriptionImpact on Reactivity
Resonance (+R)Donation of lone pair electrons from the oxygen of the methoxy group into the aromatic ring.Increases electron density on the ring, especially at ortho and para positions, strongly activating it towards electrophilic substitution.
Inductive (-I)Withdrawal of electron density from the ring through the sigma bond due to the electronegativity of the oxygen atom.Slightly deactivates the ring, but this effect is overshadowed by the much stronger resonance effect.

Reaction Mechanism Studies of Related Compounds

While specific mechanistic studies on this compound are not extensively documented in the literature, the reactivity of this compound can be inferred from studies of related furan-containing anilines and similar structures. Two key reaction types for which mechanistic insights from related compounds are particularly relevant are the Pictet-Spengler reaction and the Diels-Alder reaction.

The Pictet-Spengler reaction is a cyclization reaction that occurs between a β-arylethylamine and an aldehyde or ketone, followed by ring closure. wikipedia.org This reaction is of particular relevance to N-furfurylanilines, which can undergo an analogous reaction. In the case of this compound, the electron-rich nature of the dimethoxyaniline ring would facilitate the electrophilic attack required for ring closure. The reaction mechanism is initiated by the formation of an iminium ion from the secondary amine and an aldehyde. The highly activated aniline ring then acts as a nucleophile, attacking the furan ring to form a new heterocyclic system. The presence of electron-donating groups, such as the methoxy groups in the target molecule, is known to promote this type of cyclization by increasing the nucleophilicity of the aromatic ring. beilstein-journals.org

The Diels-Alder reaction is another important reaction pathway for furan-containing compounds. The furan ring can act as a diene in [4+2] cycloaddition reactions with suitable dienophiles. rsc.org The reactivity of the furan ring in Diels-Alder reactions is sensitive to the electronic nature of its substituents. While no specific studies on the Diels-Alder reactivity of this compound have been reported, it is expected that the electron-donating character of the 3,4-dimethoxyanilinomethyl group would have a modest influence on the diene character of the furan ring. The reaction would proceed via a concerted mechanism, leading to the formation of a bicyclic adduct. The stereoselectivity of the Diels-Alder reaction (endo vs. exo) would be influenced by steric factors and secondary orbital interactions. rsc.orgnih.gov

Reaction TypeKey Mechanistic Steps for Related CompoundsRelevance to this compound
Pictet-Spengler type Reaction1. Formation of an iminium ion from the amine and a carbonyl compound. 2. Intramolecular electrophilic attack by the electron-rich aromatic ring. 3. Rearomatization to form the cyclized product. wikipedia.orgThe highly activated 3,4-dimethoxyphenyl ring is expected to readily participate in such cyclizations, making this a plausible reaction pathway. beilstein-journals.org
Diels-Alder Reaction1. Concerted [4+2] cycloaddition between the furan (diene) and a dienophile. 2. Formation of a bicyclic adduct. rsc.orgThe furan moiety can act as a diene, and its reactivity will be influenced by the electronic properties of the anilinomethyl substituent. nih.gov

Spectroscopic and Crystallographic Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the molecular structure of organic compounds in solution. For N-(furan-2-ylmethyl)-3,4-dimethoxyaniline, ¹H and ¹³C NMR spectroscopy, along with advanced techniques, offer a complete picture of its chemical environment.

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the furan (B31954) ring, the dimethoxy-substituted benzene (B151609) ring, the methylene (B1212753) bridge, and the amine proton. Based on the analysis of its constituent fragments, 3,4-dimethoxyaniline (B48930) and furan-2-ylmethanol, the predicted chemical shifts are presented in Table 1.

The protons of the 3,4-dimethoxyaniline moiety are anticipated to appear in the aromatic region, with their chemical shifts influenced by the electron-donating nature of the methoxy (B1213986) and amino groups. Specifically, the proton at the 2-position is expected to be the most upfield due to the ortho and para electron-donating effects of the methoxy and amino groups, respectively. The protons at the 5 and 6 positions will also have characteristic shifts. The two methoxy groups should present as sharp singlets.

For the furan-2-ylmethyl fragment, the furan ring protons will resonate in the aromatic region, with the proton at the 5-position appearing most downfield. The methylene protons, being adjacent to both the furan ring and the nitrogen atom, are expected to appear as a singlet. The amine proton signal is typically broad and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
H-2' ~6.2-6.4 d
H-5' ~6.7-6.9 dd
H-6' ~6.6-6.8 d
OCH₃ (C-3') ~3.8 s
OCH₃ (C-4') ~3.8 s
CH₂ ~4.3-4.5 s
NH Variable (broad) s
H-3 ~6.2-6.3 dd
H-4 ~6.3-6.4 t
H-5 ~7.3-7.4 dd

Predicted data based on analogous compounds.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for the carbon atoms in this compound are detailed in Table 2. The carbons of the dimethoxyphenyl ring are expected to show distinct signals, with the carbons bearing the methoxy groups appearing at lower field. The furan ring carbons will also have characteristic chemical shifts, with the carbon adjacent to the oxygen atom (C2) being the most deshielded. The methylene carbon will have a chemical shift indicative of its attachment to a nitrogen and a furan ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C-1' ~142-144
C-2' ~100-102
C-3' ~149-151
C-4' ~143-145
C-5' ~104-106
C-6' ~112-114
OCH₃ (C-3') ~56
OCH₃ (C-4') ~56
CH₂ ~45-50
C-2 ~152-154
C-3 ~107-109
C-4 ~110-112
C-5 ~142-144

Predicted data based on analogous compounds.

To unambiguously assign all proton and carbon signals, advanced 2D NMR techniques would be employed. Correlation Spectroscopy (COSY) would reveal the coupling relationships between adjacent protons, helping to delineate the spin systems within the aromatic rings. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would establish the direct one-bond correlations between protons and their attached carbons. Finally, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would identify the long-range (two- and three-bond) correlations between protons and carbons, which is crucial for connecting the furan-2-ylmethyl and 3,4-dimethoxyaniline fragments across the nitrogen atom.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, C-H bonds (aromatic and aliphatic), C=C bonds of the aromatic rings, and C-O and C-N bonds. The predicted key IR absorption bands are summarized in Table 3. The presence of a band in the region of 3350-3450 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the furan and benzene rings would be observed in the 1500-1600 cm⁻¹ region. The characteristic C-O stretching of the methoxy groups and the furan ring, as well as the C-N stretching, would be found in the fingerprint region between 1000 and 1300 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹)
N-H Stretch 3350 - 3450
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000
C=C Stretch (Aromatic) 1500 - 1600
C-N Stretch 1250 - 1350
C-O Stretch (Aryl Ether) 1200 - 1275 (asymmetric), 1020 - 1075 (symmetric)
C-O-C Stretch (Furan) ~1015

Predicted data based on characteristic group frequencies.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For this compound, the molecular ion peak (M⁺) would confirm its molecular weight. The fragmentation pattern would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a stable furfuryl cation or a dimethoxyanilinium radical cation. Other potential fragmentations include the loss of methoxy groups. The predicted major fragments are listed in Table 4.

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/z Predicted Fragment
233 [M]⁺
152 [M - C₅H₅O]⁺
81 [C₅H₅O]⁺

Predicted data based on likely fragmentation pathways.

X-ray Diffraction Studies for Solid-State Structure

Spectroscopic and Crystallographic Data for this compound Not Found in Publicly Accessible Literature

Despite a comprehensive search of scientific databases and publicly available literature, specific experimental data pertaining to the spectroscopic and crystallographic structural elucidation of the chemical compound this compound could not be located.

The requested information, which includes:

Single Crystal X-ray Analysis: Data on molecular conformation, crystal packing, space group, and unit cell dimensions.

Analysis of Intermolecular Interactions: Specifics on hydrogen bonding and C-H···π interactions.

UV-Visible Spectroscopy: Absorption maxima (λmax) and electronic transition assignments.

Solid-State Photoluminescence Studies: Excitation and emission wavelengths.

Therefore, the detailed article with data tables as per the requested outline cannot be generated without the foundational experimental research, which appears to be unpublished or not widely disseminated. Fabricating or extrapolating data from analogous compounds would be scientifically unsound and has been avoided.

Design and Synthesis of N Furan 2 Ylmethyl 3,4 Dimethoxyaniline Derivatives and Analogues

Strategies for Structural Diversification

Structural diversification of the N-(furan-2-ylmethyl)-3,4-dimethoxyaniline core is achieved by systematically modifying its three primary components. These modifications are crucial for optimizing molecular properties, including receptor affinity, metabolic stability, and solubility. orientjchem.org The furan (B31954) ring can be functionalized or replaced with bioisosteres, the dimethoxyphenyl ring can undergo substitution, and the amine linker can be altered in length, rigidity, or type.

The furan ring is an electron-rich aromatic heterocycle that can be readily modified to generate analogues with altered electronic and steric profiles. ijabbr.com Due to its electron-rich nature, electrophilic substitutions typically occur at the 2- and 5-positions. orientjchem.org The introduction of various functional groups can significantly influence the molecule's interactions with biological targets. ijabbr.com

Key strategies for modifying the furan ring include:

Electrophilic Substitution: Introducing substituents such as nitro or bromo groups at the 5-position of the furan ring. Electron-withdrawing groups, in particular, have been noted to enhance the bioactivity of some furan-containing compounds. orientjchem.orgacgpubs.org

Bioisosteric Replacement: The furan ring can act as a bioisostere for other aromatic systems, like a phenyl ring, offering a different balance of hydrophilicity and lipophilicity. orientjchem.org Conversely, replacing the furan with other five-membered heterocycles (e.g., thiophene (B33073), pyrrole) can fine-tune biological activity.

Functionalization of Substituents: If the furan ring already bears a substituent, that group can be further modified. For instance, a formyl group at the 5-position can be a precursor for the synthesis of Schiff bases or other derivatives. acgpubs.orgacgpubs.org

Despite its utility, the furan ring can be susceptible to metabolic oxidation, potentially forming reactive metabolites like epoxides or enediones. nih.govacs.org This metabolic instability is a key consideration in drug design, and modifications are often aimed at mitigating these pathways. orientjchem.orgnih.gov

Table 1: Examples of Furan Ring Modifications

Modification Type Reagents/Conditions Resulting Structure (Example) Reference
Nitration HNO₃/Ac₂O 5-Nitro-N-(furan-2-ylmethyl)-3,4-dimethoxyaniline acgpubs.org
Bromination NBS/DMF 5-Bromo-N-(furan-2-ylmethyl)-3,4-dimethoxyaniline acgpubs.org
Formylation Vilsmeier-Haack (POCl₃/DMF) 5-Formyl-N-(furan-2-ylmethyl)-3,4-dimethoxyaniline acgpubs.orgacgpubs.org
Bioisosteric Replacement N/A N-(thiophen-2-ylmethyl)-3,4-dimethoxyaniline orientjchem.org

The dimethoxyphenyl moiety is another key site for structural variation. The two methoxy (B1213986) groups are activating, ortho-para directing groups, influencing the position of subsequent electrophilic aromatic substitutions. The presence and position of methoxy groups can influence lipophilicity and interactions with biological targets. researchgate.net In molecules containing a 3,4-dimethoxyphenyl group, the positions available for substitution are C-2, C-5, and C-6.

Common synthetic strategies include:

Halogenation: Introduction of bromine or chlorine atoms can alter the electronic properties and metabolic stability of the ring. For example, bromination of dimethoxybenzene derivatives can be achieved using bromine in acetic acid. researchgate.net

Nitration: The introduction of a nitro group can serve as a handle for further functionalization, such as reduction to an amine.

Friedel-Crafts Acylation/Alkylation: These reactions can introduce acyl or alkyl groups onto the aromatic ring, though they must be carefully controlled to avoid side reactions.

Table 2: Potential Substitutions on the Dimethoxyphenyl Ring

Reaction Type Reagents Potential Position of Substitution Resulting Moiety (Example) Reference
Bromination Br₂/CH₃COOH C-6 6-Bromo-3,4-dimethoxyphenyl researchgate.net
Nitration HNO₃/H₂SO₄ C-6 6-Nitro-3,4-dimethoxyphenyl researchgate.net
Acylation Acyl Chloride/AlCl₃ C-6 6-Acyl-3,4-dimethoxyphenyl beilstein-journals.org

The secondary amine linker provides a point of flexibility and a site for hydrogen bonding. Its modification can impact the molecule's basicity, steric bulk, and ability to adopt different conformations.

Methods for varying the amine linker include:

N-Alkylation/N-Arylation: Introducing additional alkyl or aryl groups on the nitrogen atom.

Acylation to form Amides: Reaction with carboxylic acids or their derivatives to form amides, which changes the linker from basic to neutral and introduces a carbonyl group capable of hydrogen bonding. This is a common strategy for creating diverse libraries of compounds. nih.gov

Chain Extension/Modification: Replacing the methylene (B1212753) bridge with a longer or more rigid linker to alter the distance and spatial orientation between the furan and dimethoxyphenyl moieties.

These modifications allow for a systematic exploration of the structural requirements for interaction with specific biological targets. researchgate.net

Synthesis of this compound Derived Amides and Carboxamides

The conversion of the secondary amine in this compound into an amide or carboxamide is a robust strategy for generating derivatives with altered physicochemical properties. Amides are generally more stable and less basic than their parent amines and can participate in different hydrogen bonding interactions.

The synthesis of these derivatives typically involves the reaction of the parent amine with an acylating agent. Common methods include:

Reaction with Acyl Chlorides: this compound can be reacted with an acyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) to neutralize the HCl byproduct.

Reaction with Carboxylic Acids: This requires a coupling agent to activate the carboxylic acid. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) are frequently used. researchgate.netscielo.br Microwave-assisted conditions have been shown to accelerate these reactions. researchgate.net

Reaction with Anhydrides: Cyclic anhydrides like phthalic anhydride (B1165640) react with primary amines to form phthalamic acids, which can then be cyclized to form N-substituted phthalimides under dehydrating conditions. nih.gov

These synthetic routes provide access to a wide range of N-acyl derivatives, allowing for the incorporation of diverse functionalities. nih.govnih.gov For instance, reacting the parent amine with 2-furoic acid would yield N-(furan-2-ylmethyl)-N-(3,4-dimethoxyphenyl)furan-2-carboxamide. researchgate.net

Table 3: General Synthetic Routes to Amide Derivatives

Acylating Agent Coupling Agent/Base Solvent Product Type Reference
Acyl Chloride (R-COCl) Triethylamine (Et₃N) Dichloromethane (DCM) N-Acyl Amide researchgate.net
Carboxylic Acid (R-COOH) EDC or TBTU Dimethylformamide (DMF) N-Acyl Amide researchgate.netscielo.br
Anhydride Acetic Acid (reflux) Toluene N-Substituted Imide nih.gov

Development of Polymeric Structures from Dimethoxyaniline Precursors

Dimethoxyaniline isomers serve as monomers for the synthesis of conducting polymers, which are of interest for applications in electronics and materials science. scielo.br Poly(2,5-dimethoxyaniline) (PDMA), for example, has been synthesized via oxidative polymerization. ias.ac.inresearchgate.net This process can be achieved either chemically, using an oxidant like ammonium (B1175870) persulfate in an acidic medium, or electrochemically. ias.ac.inscielo.br

The polymerization mechanism generally involves three steps:

Oxidation: The aniline (B41778) monomer is oxidized to form a radical cation.

Coupling: Radical cations couple to form dimers and then oligomers.

Chain Propagation: The growing chain continues to react with monomer radical cations to extend the polymer backbone. scielo.brresearchgate.net

The resulting polymers, such as those derived from 2,5-dimethoxyaniline, often exhibit enhanced solubility in common organic solvents compared to the parent polyaniline, which is a significant advantage for processing. ias.ac.in The presence of methoxy groups also influences the electronic properties and morphology of the final polymer. ias.ac.in These polymers can exist in different colored redox states, making them suitable for electrochromic devices. scielo.br

Synthesis of Schiff Base Derivatives Incorporating Dimethoxyanilines

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (azomethine group). They are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. derpharmachemica.com This reaction is often catalyzed by a few drops of acid and involves the elimination of a water molecule. researchgate.net

In the context of this compound, Schiff base synthesis would typically involve the precursor amine, 3,4-dimethoxyaniline (B48930), reacting with a furan-based aldehyde, such as furan-2-carbaldehyde (furfural) or its derivatives.

The general synthetic procedure is as follows:

An equimolar amount of 3,4-dimethoxyaniline and the desired furan-2-carbaldehyde derivative are dissolved in a suitable solvent, such as methanol (B129727) or ethanol.

A catalytic amount of glacial acetic acid is often added.

The mixture is refluxed for several hours. derpharmachemica.com

Upon cooling, the Schiff base product often precipitates and can be collected by filtration. acgpubs.org

This synthetic route is highly versatile, allowing for the combination of various substituted anilines and aldehydes to produce a large library of Schiff base derivatives. acgpubs.orgacgpubs.org These compounds are widely studied in coordination chemistry and for their diverse biological activities. acgpubs.orgresearchgate.net

Table 4: Synthesis of a Furan-Containing Schiff Base

Amine Precursor Aldehyde Precursor Catalyst Solvent Product Reference
3,4-Dimethoxyaniline Furan-2-carbaldehyde Glacial Acetic Acid Methanol (E)-N-(furan-2-ylmethylene)-3,4-dimethoxyaniline derpharmachemica.comresearchgate.net
3,4-Dimethoxyaniline 5-Nitro-furan-2-carbaldehyde None (catalyst-free reported) Methanol (E)-N-(5-nitrofuran-2-ylmethylene)-3,4-dimethoxyaniline acgpubs.orgacgpubs.org
4-Methoxyaniline Pyrrole-2-carbaldehyde N/A N/A N-((1H-pyrrol-2-yl)methylene)-4-methoxyaniline researchgate.net

Design Principles Based on Structure-Activity Relationships in Related Furan and Aniline Compounds

The rational design of novel derivatives of this compound is guided by established structure-activity relationships (SAR) observed in analogous furan and aniline-containing compounds. By systematically modifying the core structure, it is possible to enhance potency, selectivity, and pharmacokinetic properties. The key areas for structural modification include the furan ring, the aniline moiety, and the chemical linker connecting them.

Furan Ring Modifications:

The furan ring is a crucial pharmacophore in many biologically active compounds. Its susceptibility to metabolic oxidation can be both a pathway for activation or deactivation, making substitutions on this ring a key strategy in drug design.

Substitution at the 5-position: The 5-position of the furan ring is a common site for modification to influence biological activity. Introducing various substituents at this position can significantly impact the compound's potency and selectivity. For instance, in a series of quinoxaline–arylfuran derivatives, substitutions on an aryl group at the 5-position of the furan ring demonstrated that electron-donating or electron-withdrawing groups can modulate antiproliferative activity against various cancer cell lines. However, large, bulky substituents on the phenyl ring at this position were found to be unfavorable for the potency of the compounds.

Bioisosteric Replacement: The furan ring itself can be replaced with other five-membered heterocyclic rings, such as thiophene or pyrrole, to explore the impact on activity and metabolic stability. This bioisosteric replacement can alter the electronic and lipophilic properties of the molecule, potentially leading to improved interactions with biological targets.

Aniline Ring Modifications:

The 3,4-dimethoxyaniline moiety offers several opportunities for structural modification to probe its role in biological activity. The position and nature of substituents on the aniline ring are known to be critical determinants of the pharmacological profile of many compounds.

Methoxy Group Variation: The two methoxy groups at the 3- and 4-positions of the aniline ring are key features. Shifting the position of these groups to 2,4- or 3,5-dimethoxy can alter the molecule's conformation and electronic distribution, which in turn can affect its binding affinity to target proteins. Furthermore, replacing one or both methoxy groups with other substituents, such as hydroxyl, ethoxy, or halogens, can modulate the compound's hydrogen-bonding capacity, lipophilicity, and metabolic stability. Studies on other bioactive aniline derivatives have shown that such modifications can significantly influence their activity.

Linker and Amino Group Modifications:

Conformational Rigidity: Introducing constraints to the linker, for example, by incorporating it into a cyclic structure, can reduce the number of available conformations. This can lead to a more favorable binding entropy and increased potency if the constrained conformation matches the bioactive conformation.

Amino Group Substitution: The secondary amine in the linker is a potential site for modification. N-alkylation or N-acylation can alter the compound's polarity, lipophilicity, and hydrogen-bonding capabilities. These changes can influence the molecule's ability to cross cell membranes and interact with its target.

Illustrative Data from Related Compounds:

The following tables provide data on related furan and aniline derivatives, illustrating the impact of structural modifications on biological activity.

Table 1: Antiproliferative Activities of Quinoxaline–Arylfuran Derivatives Against HeLa Cells
CompoundSubstitution on Furan-Aryl GroupInhibition Rate (%) at 10 µM
QW14-OCH345.21
QW24-CH360.32
QW33-CH355.78
QW42-CH348.91
QW54-F68.54
QW63-F53.21
QW72-F49.87
QW84-t-Bu30.15
QW12Unsubstituted76.35
QW164-Ph25.43
Table 2: In Vitro Growth Inhibitory Activities of 3-(4-substituted phenyl)aminoquinoxaline Derivatives Against Liver Carcinoma Cell Line (HEPG2)
CompoundSubstitution on Phenylamino GroupGrowth Inhibition (%)
4a4-OCH365
4b4-OC2H568
5a4-OCH372
5b4-OC2H575
7a4-OCH355
7b4-OC2H558
11a4-OCH380
11b4-OC2H582

Advanced Academic Applications and Future Research Directions

Role in Advanced Organic Synthesis as a Building Block

N-(furan-2-ylmethyl)-3,4-dimethoxyaniline serves as a valuable building block in organic synthesis, enabling the construction of more complex molecular architectures. The furan (B31954) moiety can participate in various transformations, including cycloaddition reactions and electrophilic substitutions, while the aniline (B41778) portion can undergo reactions typical of aromatic amines, such as diazotization and coupling.

The structural analogue, N-(5-methylfurfuryl)aniline, is recognized as a key intermediate in the synthesis of certain epoxyisoindoles, which have shown potential as antitumor and anti-Alzheimer's agents. researchgate.netresearchgate.net This highlights the potential of N-furfurylanilines, including the 3,4-dimethoxy derivative, as precursors to biologically active compounds. The synthesis of these building blocks often starts from bio-derived carbohydrates, making them attractive from a sustainable chemistry perspective. researchgate.netnih.gov

Synthetic strategies can leverage the furan ring as a diene in Diels-Alder reactions or utilize the entire N-furfurylaniline structure in cascade or domino reactions to construct complex heterocyclic systems. chimicatechnoacta.ru The combination of the furan and aniline functionalities within one molecule allows for sequential or one-pot transformations to build diverse molecular libraries for screening purposes.

Functional Group Potential Synthetic Transformations Application
Furan RingDiels-Alder Cycloaddition, Electrophilic Aromatic Substitution, Ring OpeningConstruction of complex polycyclic and heterocyclic systems. chimicatechnoacta.ru
Aniline MoietyN-Alkylation, Acylation, Diazotization, Electrophilic SubstitutionIntroduction of further functional groups, formation of azo dyes, synthesis of pharmaceutical intermediates.
Methylene (B1212753) BridgeOxidation, Functional Group InterconversionModification of the linker between the two aromatic systems.

Applications in Material Science

The structural characteristics of this compound make it a promising candidate for the development of novel functional materials, particularly in the realm of polymer chemistry.

Conducting polymers are of significant interest due to their unique electronic properties, which make them suitable for applications in sensors, electronic displays, and energy storage. Copolymers of furan and aniline have been synthesized and studied for their electrical conductivity. scilit.comnih.gov The oxidative copolymerization of furan with aniline derivatives can lead to materials with tunable properties. scilit.comnih.gov

While research has not specifically detailed the use of this compound as a monomer, its structure is highly relevant. The aniline and furan rings are both polymerizable units. The presence of electron-donating methoxy (B1213986) groups on the aniline ring would be expected to influence the electronic properties of the resulting polymer, such as its oxidation potential and conductivity. The copolymerization of this monomer could lead to a poly(furan-co-aniline) material with tailored characteristics. core.ac.ukresearchgate.net

Monomer Component Role in Polymer Potential Impact of Substituents
FuranContributes to the conjugated backbone of the polymer.Can influence chain flexibility and solubility.
3,4-Dimethoxyaniline (B48930)Forms part of the conjugated system and allows for tuning of electronic properties.The two methoxy groups increase electron density, potentially lowering the oxidation potential and modifying the polymer's conductivity and stability. scilit.comnih.gov

Research on Chemo-Biological Probes

Chemo-biological probes are small molecules designed to interact with and report on biological systems, enabling the visualization and study of cellular processes. nih.gov The this compound scaffold possesses features that could be exploited in the design of such probes.

A fluorescent probe typically consists of a fluorophore, a linker, and a recognition element that directs it to a specific biological target. nih.govmdpi.commdpi.com The this compound structure can be chemically modified to incorporate these elements. For instance, the aniline nitrogen or the furan ring could be functionalized to attach a fluorophore or a targeting moiety. Furan derivatives themselves are present in a wide array of biologically active compounds, suggesting that this core structure may already possess some affinity for biological receptors. ijabbr.com The design of probes based on this scaffold could lead to new tools for studying pathways implicated in diseases where furan-containing molecules have shown activity. ijabbr.com

The 3,4-dimethoxyphenyl group is a structural feature found in several known inhibitors of tubulin polymerization, a key target in cancer chemotherapy. For example, combretastatin (B1194345) A-4, a potent inhibitor, features a trimethoxyphenyl ring. Similarly, various benzofuran (B130515) derivatives containing a trimethoxybenzoyl group have been synthesized and shown to interact with tubulin at the colchicine (B1669291) binding site. nih.govnih.gov

Given these precedents, this compound could be investigated as a potential tubulin polymerization inhibitor. Molecular docking studies could elucidate plausible binding modes within the colchicine site of tubulin. Furthermore, furan-bearing pyrazole (B372694) derivatives have been designed as inhibitors of other crucial biological targets, such as the p53-MDM2 protein-protein interaction and cyclin-dependent kinase 2 (CDK2). nih.gov This suggests that the furan moiety can play a significant role in binding to protein targets. Experimental studies, such as in vitro polymerization assays and cell-based proliferation assays, would be necessary to validate this hypothesis and explore the potential of this compound class in anticancer research.

Exploration of Novel Reaction Pathways and Catalytic Systems

The synthesis and transformation of N-furfurylanilines are subjects of ongoing research, with a focus on developing more efficient and sustainable methods. The synthesis of the parent compound often involves the reductive amination of furfural (B47365) with the corresponding aniline, a reaction that can be catalyzed by various heterogeneous and homogeneous systems. researchgate.net

Research is focused on developing green catalytic pathways, often utilizing biomass-derived starting materials like furfural. nih.govmdpi.comrsc.org Efficient catalytic systems, such as those based on palladium on activated carbon, have been developed for the synthesis of N-(furfuryl)aniline derivatives. researchgate.net Furthermore, chemoenzymatic approaches are being explored to convert biomass into furfurylamine (B118560) and its derivatives in an environmentally friendly manner. bohrium.com

Sustainable Synthesis Methodologies for Furan and Aniline Derivatives

Furan compounds, particularly furfural, are identified as key platform molecules derivable from renewable biomass, offering a green alternative to petroleum-based starting materials. orgsyn.orgresearchgate.net Lignocellulosic biomass, comprising agricultural and forestry residues, is an abundant and suitable feedstock for furfural production. tcichemicals.com

Catalytic Conversion of Carbohydrates:

The primary route to furfural involves the acid-catalyzed dehydration of C5 sugars (pentoses) like xylose, which are major components of hemicellulose. astrazeneca.com Sustainable advancements in this area focus on replacing corrosive and difficult-to-recycle mineral acids with solid acid catalysts and more benign solvent systems.

Heterogeneous Catalysts: Zeolites and polyoxometalates are being explored as recyclable and robust catalysts for the conversion of carbohydrates and their derivatives into valuable furan platform chemicals. orgsyn.orgresearchgate.net

Ionic Liquids: Functionalized ionic liquids can act as both solvents and catalysts in the dehydration of carbohydrates to furfural, often under milder conditions. orgsyn.org However, the efficient recovery and reuse of these ionic liquids remain an area of active research. orgsyn.org

Biocatalysis: Enzymatic processes offer high selectivity under ambient conditions. For instance, whole-cell biocatalysts like Pseudomonas putida KT2440 have been used for the selective oxidation of furfural to furoic acid, avoiding the byproducts associated with chemical methods like the Cannizzaro reaction. rsc.org Lipases, such as Candida antarctica Lipase B (CalB), have been employed in the solvent-free synthesis of furan-based polyesters, demonstrating the potential for enzymatic methods in furan chemistry. nih.govsigmaaldrich.com

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a green technology that can accelerate reaction times and reduce energy consumption in the synthesis of furan derivatives. instras.com

FeedstockConversion MethodKey Features
Lignocellulosic Biomass (Hemicellulose)Acid-catalyzed dehydrationRenewable source for furfural. tcichemicals.com
Carbohydrates (C5/C6 sugars)Heterogeneous catalysis (Zeolites, etc.)Recyclable catalysts, improved sustainability. orgsyn.orgresearchgate.net
CarbohydratesIonic Liquid-catalyzed conversionMilder reaction conditions. orgsyn.org
FurfuralBiocatalytic oxidation (P. putida)High selectivity to furoic acid. rsc.org
Dimethyl furan-2,5-dicarboxylateBiocatalytic polycondensation (Lipase)Solvent-free conditions, high fidelity. nih.govsigmaaldrich.com

The production of aniline and its derivatives has traditionally relied on petrochemical feedstocks and hazardous reagents. researchgate.net Green chemistry is driving a shift towards more sustainable alternatives, including the use of renewable resources and biocatalysis.

From Renewable Feedstocks:

Significant progress has been made in producing aniline from biomass, thereby reducing reliance on crude oil. researchgate.net Companies like Covestro are developing processes that use industrial sugar, with the help of microorganisms, to produce an aniline precursor which is then converted to aniline via a thermochemical step. researchgate.netrsc.org This bio-based approach represents a major step towards a more circular economy for this high-volume chemical. Lignin, an abundant aromatic biopolymer, is another promising renewable source for aromatic chemicals, including phenols and guaiacols, which can be catalytically converted to aniline derivatives. orgsyn.orgnih.gov

Greener Synthetic Methods:

Biocatalysis: The biocatalytic reduction of aromatic nitro compounds using nitroreductase enzymes is a promising green alternative to traditional methods that often use heavy metals and high-pressure hydrogen. rsc.orgmdpi.com This enzymatic approach operates at room temperature and pressure in aqueous buffers, offering high chemoselectivity. rsc.org

Electrochemical Synthesis: Researchers have developed electrochemical methods for producing anilines from nitrobenzenes at room temperature and pressure. chemicalbook.comexsyncorp.com This process uses protons and electrons generated from the electrolysis of water, and if powered by renewable electricity, it could significantly decarbonize the aniline production industry. chemicalbook.comtcichemicals.com

Catalytic Amination: The direct amination of lignin-derived phenols and guaiacols over heterogeneous catalysts like Raney Ni presents a one-pot strategy to produce cyclohexylamines and anilines. orgsyn.org This method uses ammonia (B1221849) and hydrogen, generating water as the primary byproduct. orgsyn.org

Greener Reagents for Functionalization: For the synthesis of substituted anilines, greener reagents and catalysts are being developed. For instance, the O-methylation of vanillin (B372448) (a bio-based precursor) using dimethyl carbonate (DMC) instead of toxic methyl halides or dimethyl sulfate (B86663) is a notable advancement. nih.gov The subsequent steps to convert the resulting veratraldehyde to 3,4-dimethoxyaniline can be made greener by using catalytic hydrogenation for the reduction of the nitro group, for example, with palladium on charcoal and hydrazine (B178648) hydrate (B1144303) as a hydrogen source, which is more environmentally friendly than using tin or stannous chloride.

Precursor SourceSustainable MethodKey Features
Biomass (sugars)Fermentation + ThermocatalysisReplaces petrochemical feedstocks for aniline. researchgate.netrsc.org
Aromatic Nitro CompoundsBiocatalytic Reduction (Nitroreductase)Mild conditions, aqueous media, high chemoselectivity. rsc.orgmdpi.com
NitrobenzenesElectrochemical ReductionRoom temperature/pressure, potential for renewable energy input. chemicalbook.comexsyncorp.com
Lignin-derived Phenols/GuaiacolsCatalytic Amination (e.g., Raney Ni)Direct conversion of bio-based aromatics. orgsyn.org
Vanillin (for dimethoxy moiety)O-methylation with Dimethyl CarbonateGreen methylating agent, replacing toxic alternatives. nih.gov
4-NitroveratroleCatalytic Hydrogenation (Pd/C, Hydrazine)Avoids stoichiometric heavy metal reductants.

The final step in synthesizing this compound is the coupling of the furan and aniline moieties, typically via reductive amination of furfural with 3,4-dimethoxyaniline. Sustainable approaches to this reaction focus on minimizing waste and using environmentally benign catalysts and reaction media.

Catalytic Reductive Amination:

Reductive amination is a highly effective method for forming C-N bonds. Green variations of this reaction aim to replace stoichiometric reducing agents with catalytic hydrogenation and to use catalysts that are efficient and recyclable.

Homogeneous Catalysis: Ruthenium pincer complexes, such as Ru-MACHO-BH, have been shown to be effective catalysts for the transfer hydrogenation of furfurals with anilines using isopropanol (B130326) as a hydrogen donor. This method is notable for being base-free, which is advantageous for sensitive substrates.

Heterogeneous Catalysis: The use of solid-supported metal catalysts offers advantages in terms of catalyst separation and recycling. Rhodium supported on alumina (B75360) (Rh/Al2O3) has been used for the reductive amination of furfural with aqueous ammonia and molecular hydrogen, representing an environmentally friendly process. sigmaaldrich.com Nickel phyllosilicate catalysts have also demonstrated high selectivity for the reductive amination of furfural, with the catalyst's structure playing a key role in its performance.

Aqueous Micellar Conditions: Performing heterogeneous catalytic reductive aminations in water using surfactants to form micelles can enhance mass transport and allow for the recycling of both the catalyst and the aqueous medium. exsyncorp.com This approach aligns well with the principles of green chemistry by replacing volatile organic solvents with water.

ReactionCatalytic SystemSolvent/H-SourceKey Advantages
Reductive AminationRu-MACHO-BH (Homogeneous)IsopropanolBase-free, mild conditions.
Reductive AminationRh/Al2O3 (Heterogeneous)Aqueous Ammonia / H2Environmentally benign, recyclable catalyst. sigmaaldrich.com
Reductive AminationNickel Phyllosilicate (Heterogeneous)H2High selectivity, tunable catalyst performance.
Reductive AminationPd/C (Heterogeneous)H2 / Aqueous MicellesUse of water as solvent, recyclable medium. exsyncorp.com

Q & A

Q. What are the common synthetic routes for preparing N-(furan-2-ylmethyl)-3,4-dimethoxyaniline, and what experimental conditions are critical for achieving high yields?

Methodological Answer: The compound is typically synthesized via condensation reactions involving 3,4-dimethoxyaniline and furan-containing intermediates. A key route involves reacting 3,4-dimethoxyaniline with furfuryl alcohol or furan-based electrophiles under reflux in ethanol or N,N-dimethylformamide (DMF). For example, analogous syntheses of quinazoline derivatives (e.g., compound 12 in ) use refluxing ethanol and subsequent coupling with furan-containing reagents . Critical parameters include:

  • Temperature control : Reflux temperatures (e.g., 78°C for ethanol) prevent side reactions.
  • Solvent selection : Polar aprotic solvents like DMF enhance reactivity for low-yield intermediates .
  • Reagent stoichiometry : A 1:1 molar ratio of 3,4-dimethoxyaniline to furan derivatives minimizes byproducts.

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should researchers focus on?

Methodological Answer:

  • FT-IR : Identify N-H stretching (~3200 cm⁻¹) and C-O-C ether vibrations (~1250 cm⁻¹). The furan ring shows C=C stretching at ~1500 cm⁻¹ .
  • NMR :
    • ¹H NMR : Methoxy protons resonate at δ 3.7–3.9 ppm. Furan protons appear as doublets (δ 6.2–7.4 ppm), and the N-CH₂ group shows a singlet at δ 4.0–4.5 ppm .
    • ¹³C NMR : Quaternary carbons in the furan ring appear at δ 140–150 ppm, while methoxy carbons are at δ 55–60 ppm .
  • Mass spectrometry (MS) : The molecular ion peak [M+H]⁺ should align with the molecular weight (C₁₃H₁₅NO₃ = 233.26 g/mol) .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • Toxicity : Wear nitrile gloves and lab coats to avoid dermal exposure, as aromatic amines can be sensitizers .
  • Flammability : The compound’s flash point (~122°C) necessitates storage away from ignition sources .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile solvents (e.g., ethanol, DMF) .

Advanced Research Questions

Q. How can orthogonal experimental design be applied to optimize the synthesis of this compound, particularly when dealing with low-reactivity intermediates?

Methodological Answer: Orthogonal design (e.g., three-factor, three-level matrices) systematically optimizes variables:

  • Factors : Reaction temperature (e.g., 60–80°C), time (2–4 hours), and molar ratios (1:1 to 1:1.2).
  • Response metrics : Yield, purity (HPLC), and byproduct formation.
    For low-reactivity intermediates (e.g., sterically hindered anilines), elevated temperatures (80°C) and DMF as a solvent improve reactivity . Statistical tools like ANOVA identify dominant factors, with reaction temperature often being the most significant .

Q. What mechanistic insights can be gained from studying the condensation reactions involving 3,4-dimethoxyaniline derivatives, and how do solvent systems influence reaction pathways?

Methodological Answer: Condensation reactions typically proceed via nucleophilic aromatic substitution (NAS) or Schiff base formation. For example:

  • Ethanol : Favors protonation of the amine, enhancing electrophilicity at the furan methyl group .
  • DMF : Stabilizes transition states through polar interactions, accelerating NAS but risking over-alkylation.
    Mechanistic studies using deuterated solvents (e.g., DMF-d₇) and kinetic isotope effects can elucidate solvent-dependent pathways .

Q. How should researchers address discrepancies in reported reaction conditions for synthesizing this compound derivatives, particularly when comparing high-pressure vs. reflux methods?

Methodological Answer: Contradictions arise from solvent polarity and pressure effects:

  • High-pressure methods (e.g., 800 MPa in Scheme 4, ) force reactions to proceed via alternative pathways with higher activation barriers.
  • Reflux methods rely on thermal activation but may degrade heat-sensitive intermediates.
    To resolve discrepancies:

Conduct control experiments under both conditions.

Analyze intermediates via LC-MS to identify divergent pathways.

Use computational modeling (DFT) to compare energy profiles .

Q. What advanced analytical methods are suitable for detecting trace impurities in this compound, and how can detection limits be improved?

Methodological Answer:

  • HPLC-UV/Vis : Use C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% TFA) to separate impurities. Detection at λ = 255 nm (similar to Trinder’s reagents in ) enhances sensitivity .
  • LC-MS/MS : Enables identification of impurities at ppm levels via fragmentation patterns.
  • Preconcentration techniques : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves detection limits .

Q. How does the electronic structure of the furan moiety influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The furan ring’s electron-rich π-system directs electrophilic attacks to the α-positions. Density Functional Theory (DFT) calculations show:

  • HOMO localization : The furan oxygen’s lone pairs increase electron density at C2 and C5, favoring regioselective substitutions.
  • Steric effects : The N-CH₂ group slightly hinders reactivity at C2, making C5 more reactive in NAS .
    Experimental validation via Hammett plots (using substituents on the furan) quantifies electronic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.